molecular formula C48H40P2 B121776 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl CAS No. 153305-67-0

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Cat. No.: B121776
CAS No.: 153305-67-0
M. Wt: 678.8 g/mol
InChI Key: IOPQYDKQISFMJI-UHFFFAOYSA-N
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Description

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is a complex organophosphorus compound. It is characterized by the presence of multiple aromatic rings and phosphorus atoms, making it a unique and versatile compound in the field of chemistry. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl typically involves the reaction of naphthalene derivatives with phosphine reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene derivatives are reacted with bis(4-methylphenyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Phosphine oxides and related compounds.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and material science.

Biology

The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry. It can interact with metal ions in biological systems, influencing various biochemical processes.

Medicine

Research in medicine explores the compound’s potential as a therapeutic agent. Its ability to form complexes with metals may lead to applications in drug delivery and imaging.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and electronic devices. Its unique chemical properties make it suitable for various applications, such as in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl involves its interaction with molecular targets, primarily metal ions. The compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can participate in various chemical reactions, influencing pathways such as catalysis and electron transfer.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar ligand properties.

    Bis(diphenylphosphino)ethane: Another ligand with comparable coordination chemistry.

    1,2-Bis(diphenylphosphino)benzene: A related compound with similar structural features.

Uniqueness

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is unique due to its extended aromatic system and multiple phosphorus atoms. This structure provides enhanced stability and versatility in forming complexes with various metals, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPQYDKQISFMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153305-67-0, 100165-88-6
Record name 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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